

Pomalidomide 4'-PEG5-acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pomalidomide 4'-PEG5-acid

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This technical guide provides an in-depth overview of **Pomalidomide 4'-PEG5-acid**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, formula, and its role in targeted protein degradation.

Core Compound Details

Pomalidomide 4'-PEG5-acid is a synthetic molecule that conjugates the E3 ligase ligand Pomalidomide with a 5-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This bifunctional nature allows it to be incorporated into PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

The key quantitative data for **Pomalidomide 4'-PEG5-acid** are summarized in the table below.

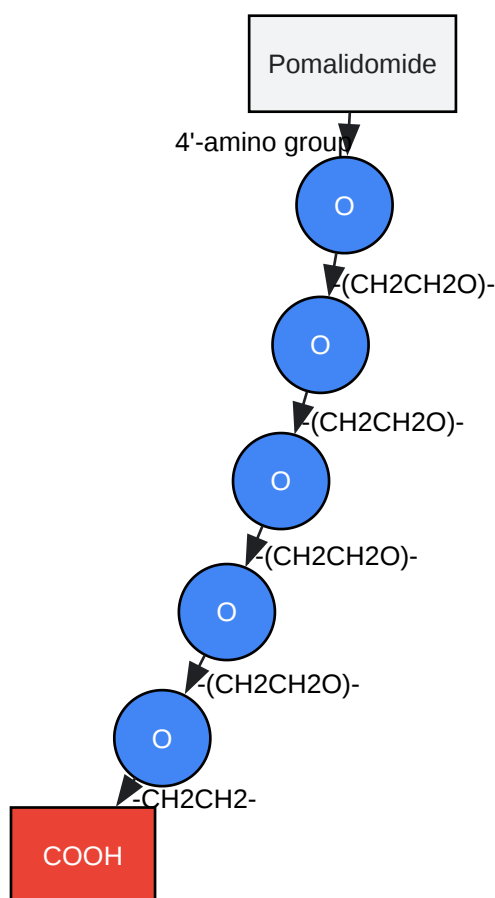
| Property | Value | Reference |
|--------------------|--|-----------|
| Chemical Formula | C ₂₆ H ₃₅ N ₃ O ₁₁ | [1][2][3] |
| Molecular Weight | 565.58 g/mol | [2] |
| CAS Number | 2139348-63-1 | [1][2][3] |
| Purity | ≥95% (via HPLC) | [2] |
| Appearance | White to yellow solid-liquid mixture | [1] |
| Storage Conditions | -20°C, stored under nitrogen | [1] |

Chemical Structure

The chemical structure of **Pomalidomide 4'-PEG5-acid** is defined by the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a flexible PEG5 linker to a terminal carboxylic acid. This acid group serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest.

The structure can be represented by the following SMILES string:

OC(CCOCCOCCOCCOCCOCCOCCN1=C2C(N(C(C2=CC=C1)=O)C3CCC(NC3=O)=O)=O)=O[2]



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A simplified representation of the **Pomalidomide 4'-PEG5-acid** structure.

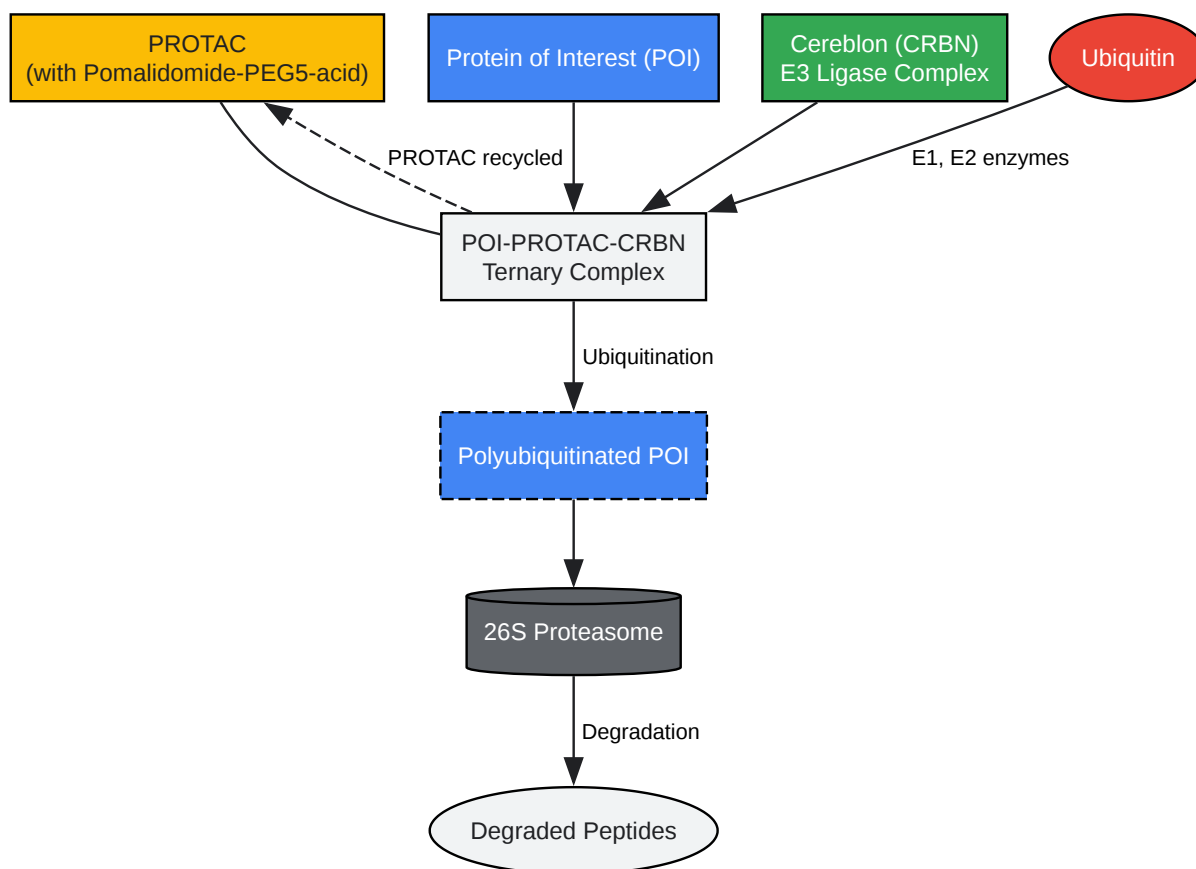
Signaling Pathway in PROTAC-Mediated Degradation

Pomalidomide 4'-PEG5-acid is a key component in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade specific target proteins. The pomalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The general mechanism is as follows:

- **Ternary Complex Formation:** A PROTAC incorporating **Pomalidomide 4'-PEG5-acid** simultaneously binds to the target Protein of Interest (POI) and CRBN, forming a POI-PROTAC-CRBN ternary complex.

- Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.
- Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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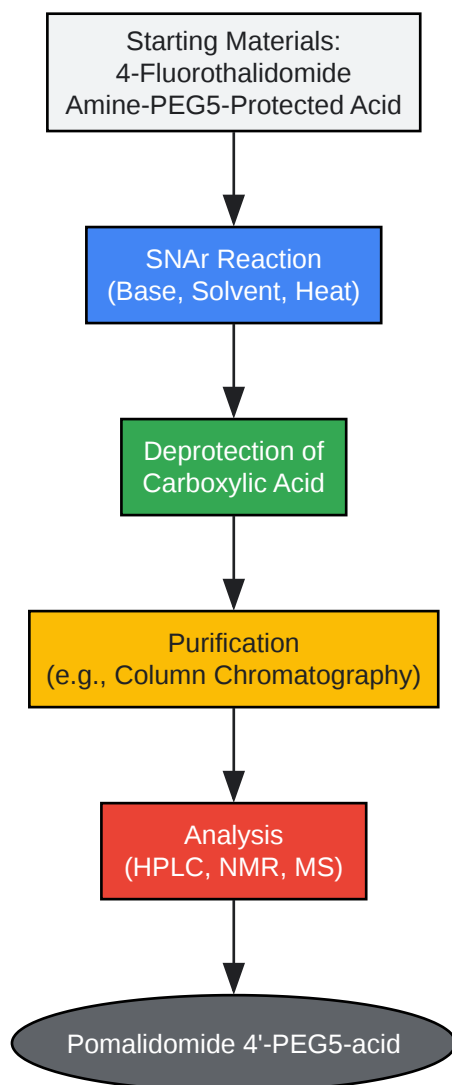
The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

While a specific, detailed synthesis protocol for **Pomalidomide 4'-PEG5-acid** is not publicly available, a general methodology can be inferred from the synthesis of similar pomalidomide-PEG conjugates. The synthesis generally involves a nucleophilic aromatic substitution (S_NAr) reaction.

General Synthesis Workflow:

- **Starting Materials:** The synthesis would likely start with 4-fluorothalidomide and a PEG linker with a terminal amine on one end and a protected carboxylic acid on the other.
- **SNAr Reaction:** The primary amine of the PEG linker displaces the fluorine atom on the 4-fluorothalidomide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to drive it to completion.
- **Deprotection:** The protecting group on the terminal carboxylic acid of the PEG linker is then removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final **Pomalidomide 4'-PEG5-acid** product.
- **Purification:** The final product is purified using techniques such as column chromatography and its identity and purity are confirmed by analytical methods like HPLC, NMR, and mass spectrometry.



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A general workflow for the synthesis of **Pomalidomide 4'-PEG5-acid**.

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References

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